(4-溴萘-1-基)肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

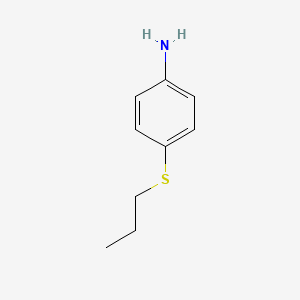

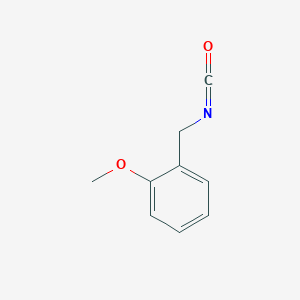

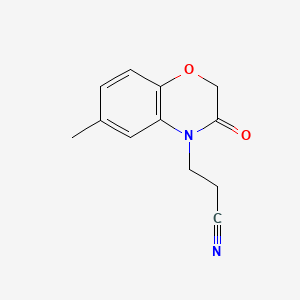

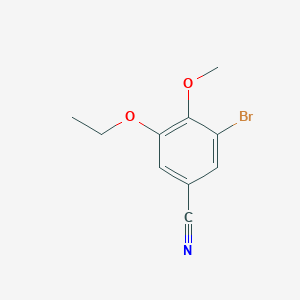

(4-Bromonaphthalen-1-yl)hydrazine is a chemical compound that is part of the hydrazine family, which is characterized by the presence of a hydrazine group (-NH-NH2) attached to a brominated naphthalene moiety. This compound is of interest due to its potential use in the synthesis of various heterocyclic compounds and its applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related hydrazine derivatives has been explored in several studies. For instance, the multicomponent synthesis of 4-aminophthalazin-1(2H)-ones (APOs) has been achieved through a palladium-catalyzed cross-coupling of substituted o-(pseudo)halobenzoates and hydrazines with isocyanide insertion . This method provides a regioselective introduction of substituents, which is advantageous over classical synthesis approaches. Similarly, the Perkin synthesis has been utilized to prepare bromobenzalphthalides, which can react with hydrazine hydrate to yield bromophthalazinone derivatives . These methods could potentially be adapted for the synthesis of (4-Bromonaphthalen-1-yl)hydrazine.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine, was elucidated, revealing the orientation of benzene rings and the presence of intermolecular hydrogen bonds . These structural analyses provide insights into the molecular geometry and stereochemistry, which are crucial for understanding the reactivity and interaction of (4-Bromonaphthalen-1-yl)hydrazine with other molecules.

Chemical Reactions Analysis

Hydrazine derivatives are known to undergo various chemical reactions, including cross-coupling and condensation reactions. The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings . The bromine atom in (4-Bromonaphthalen-1-yl)hydrazine can act as a good leaving group, facilitating nucleophilic substitution reactions that can lead to the formation of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can be predicted using computational methods such as Density Functional Theory (DFT) . These studies can provide information on the frontier molecular orbitals, molecular electrostatic potential, and intermolecular interactions, which are important for understanding the stability and reactivity of the compound. Additionally, the lipophilicity index (log P value) can be indicative of the biological activity of the molecule .

科学研究应用

肼检测的荧光探针

(4-溴萘-1-基)肼衍生物已被用于荧光探针的设计。这些探针专门用于检测肼,一种具有重要工业应用但以其毒性而闻名的化学物质。一项非凡的研究展示了一种比例荧光探针,该探针与肼发生环化裂解反应,导致显着的荧光变化。该探针以其低细胞毒性、大的斯托克斯位移和出色的灵敏度而著称,使其成为环境监测和生物样品可视化的有力工具 (Zhu 等人,2019)。

抗菌活性

已经合成并评估了 (4-溴萘-1-基)肼的衍生物的抗菌特性。一项研究涉及创建含有噻唑环的新型希夫碱,然后评估它们的抗菌和抗真菌潜力。其中一些化合物显示出中等到优异的抗菌活性,表明它们在治疗应用中的潜力 (Bharti 等人,2010)。

抗疟疾特性

与疟疾的斗争中也应用了 (4-溴萘-1-基)肼衍生物。一项研究详细介绍了 1-(酞嗪-4-基)-肼的合成及其在抑制疟原虫无性阶段的功效,恶性疟原虫。这些化合物显示出有希望的抑制活性,具有最小的细胞毒性作用,为新型抗疟疾治疗方法铺平了道路 (Subramanian 等人,2016)。

缓蚀

在材料科学领域,(4-溴萘-1-基)肼衍生物已被用作缓蚀剂。一项研究证明了合成的肼化合物在减轻暴露于盐酸的 N80 钢表面的腐蚀方面的有效性。该研究提供了对钢/酸界面处的吸附行为和分子相互作用的见解,为更耐用材料的开发做出了贡献 (Yadav 等人,2015)。

作用机制

Target of Action

Hydrazine derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological effects .

Mode of Action

It’s known that hydrazine derivatives can undergo a reaction called the wolff-kishner reduction, which is a general method for converting aldehydes and ketones into alkanes . This suggests that (4-Bromonaphthalen-1-yl)hydrazine might interact with its targets through a similar mechanism.

Biochemical Pathways

For instance, some hydrazine-coupled pyrazole derivatives have shown antileishmanial and antimalarial activities .

属性

IUPAC Name |

(4-bromonaphthalen-1-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPWPJCVHJJOEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405079 |

Source

|

| Record name | (4-bromonaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromonaphthalen-1-yl)hydrazine | |

CAS RN |

35158-78-2 |

Source

|

| Record name | (4-bromonaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)